molecular formula C23H18N2O4 B2833136 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide CAS No. 921554-30-5

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

Cat. No.: B2833136
CAS No.: 921554-30-5
M. Wt: 386.407
InChI Key: ZSGHDHJUSKAFFS-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, a pyridine carboxamide moiety, and an ethoxyphenyl group. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.

    Formation of the Pyridine Carboxamide Moiety: The final step involves the coupling of the chromenone derivative with 4-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyridine ring.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure but lacks the pyridine moiety.

    N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Contains a methoxy group instead of an ethoxy group.

    N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide: Contains a chloro group instead of an ethoxy group.

These comparisons highlight the unique structural features and potential biological activities of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-28-18-6-3-15(4-7-18)22-14-20(26)19-13-17(5-8-21(19)29-22)25-23(27)16-9-11-24-12-10-16/h3-14H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGHDHJUSKAFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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